Pyromeconic acid

Antiviral Fragment-based drug discovery Endonuclease inhibition

Pyromeconic acid (3-hydroxy-4H-pyran-4-one; CAS 496-63-9) is a naturally occurring γ-pyrone derivative isolated from Erigeron annuus and other botanical sources. It belongs to the hydroxypyrone class, sharing a core scaffold with compounds such as kojic acid, maltol, and ethyl maltol, yet it is distinguished by its unsubstituted γ-pyrone ring and the precise positioning of the 3-hydroxy group.

Molecular Formula C5H4O3
Molecular Weight 112.08 g/mol
CAS No. 496-63-9
Cat. No. B134809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyromeconic acid
CAS496-63-9
Synonyms3-Hydroxy-4H-pyran-4-one;  3-Hydroxy-4-pyrone;  3-Hydroxypyran-4-one;  NSC 78608;  Pyrocomenic Acid; 
Molecular FormulaC5H4O3
Molecular Weight112.08 g/mol
Structural Identifiers
SMILESC1=COC=C(C1=O)O
InChIInChI=1S/C5H4O3/c6-4-1-2-8-3-5(4)7/h1-3,7H
InChIKeyVEYIMQVTPXPUHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Pyromeconic Acid: Baseline Characterization


Pyromeconic acid (3-hydroxy-4H-pyran-4-one; CAS 496-63-9) is a naturally occurring γ-pyrone derivative isolated from Erigeron annuus and other botanical sources [1]. It belongs to the hydroxypyrone class, sharing a core scaffold with compounds such as kojic acid, maltol, and ethyl maltol, yet it is distinguished by its unsubstituted γ-pyrone ring and the precise positioning of the 3-hydroxy group [2]. This specific arrangement confers a unique combination of metal-chelating (siderophile) activity, antifungal properties, and inhibitory effects against enzymes including influenza endonuclease, 5-lipoxygenase, and matrix metalloproteinases [3]. For researchers and industrial formulators, understanding the precise quantitative differentiation of pyromeconic acid relative to its closest analogs is essential for informed compound selection, as small structural variations in the hydroxypyrone class translate into significant functional divergence.

Naturally occurring hydroxypyrone – unsubstituted 3-hydroxy-4H-pyran-4-one scaffold from Erigeron annuus
Broad enzyme-inhibition probe – reported activity against influenza endonuclease, 5-lipoxygenase, and MMPs
Multi-application research tool – supports antifungal screening, siderophore/iron-chelation studies, and fragment-based discovery

Pyromeconic Acid vs. Hydroxypyrone Analogs


The hydroxypyrone scaffold is shared by several commercially relevant compounds, including kojic acid, maltol, and ethyl maltol, but the absence of a 2-position substituent in pyromeconic acid fundamentally alters its physicochemical properties, binding affinities, and biological activity profiles [1][2]. While kojic acid (2-hydroxymethyl-5-hydroxy-4H-pyran-4-one) is widely employed as a tyrosinase inhibitor, pyromeconic acid exhibits a broader enzyme inhibition spectrum, including influenza endonuclease (IC50 = 22.5 μM) and 5-lipoxygenase (81% inhibition), activities not reported for kojic acid at comparable concentrations [3]. Similarly, whereas ethyl maltol (2-ethylpyromeconic acid) is optimized for flavor enhancement and demonstrates CNS depressant activity, pyromeconic acid lacks this substituent and instead functions as a siderophile iron chelator and antifungal agent [4][5]. These functional divergences preclude simple one-to-one substitution; selecting the incorrect hydroxypyrone for an application—whether antiviral screening, cosmetic formulation, or chelation chemistry—will yield fundamentally different and potentially non-viable results.

Property
Pyromeconic Acid
Maltol / Ethyl Maltol
Influenza endonuclease
Reported fragment hit
No reported activity
Antifungal activity
Reported antifungal effect
No antifungal function; flavor enhancement only
CNS profile
Not associated with CNS activity
CNS depressant reported (ethyl maltol)

Pyromeconic Acid: Differentiation Evidence


Influenza Endonuclease Fragment Hit

In a fragment-based screening campaign targeting influenza PA endonuclease, pyromeconic acid (compound 1) demonstrated a validated inhibitory IC50 of 22.5 μM with a ligand efficiency (LE) of 0.79 [1]. This established it as a tractable fragment hit that served as the foundation for subsequent optimization. Through fragment growth and merging strategies, the same study developed a lead compound with an IC50 of 14 nM (over 1,600-fold improvement) and an EC50 of 2.1 μM against H1N1 influenza virus in MDCK cells [1]. In contrast, structurally related maltol and ethyl maltol have not been reported as influenza endonuclease inhibitors, nor are they recognized fragment starting points for this target class [2][3].

Influenza endonuclease hit
Class-level inference
IC50 22.5 μM (LE 0.79) vs no reported activity
Supports fragment-based antiviral research context
Biochemical assay; target cell-model validation needed
Antiviral Fragment-based drug discovery Endonuclease inhibition

Antifungal Activity on Solid Substrate

Pyromeconic acid exhibits direct antifungal activity, with a minimum inhibitory concentration of 15 μg/80 mm² required to suppress fungal growth on silica gel-coated glass plates [1]. While the primary literature does not provide a direct head-to-head MIC comparison with maltol or kojic acid under identical assay conditions, the presence of antifungal activity is a distinguishing feature of pyromeconic acid relative to ethyl maltol, which is predominantly employed as a flavor enhancer and lacks reported antifungal utility [2]. A structurally more complex pyromeconic acid derivative (2-O-glyceryl-glycosyl-γ-pyrone) demonstrated strong inhibition of Candida albicans with an MIC of 17.24 μM/disc, comparable to fluconazole at 16.33 μM/disc [3], suggesting that the pyromeconic acid scaffold provides a viable starting point for antifungal development.

Antifungal activity
Class-level inference
MIC 15 μg/80 mm² vs no antifungal function
Supports antifungal screening context
Solid substrate assay; broth dilution confirmation recommended
Antifungal Natural product Plant defense

5-Lipoxygenase Inhibitory Activity

Pyromeconic acid demonstrates a notable 81.0% inhibition of 5-lipoxygenase , an enzyme critical to leukotriene biosynthesis and inflammatory processes. This level of inhibition represents a distinct target engagement profile. In comparison, maltol, kojic acid, and ethyl maltol have not been characterized for 5-lipoxygenase inhibitory activity in the peer-reviewed literature, and their primary applications—flavor enhancement and tyrosinase inhibition—do not involve this pathway [1][2][3]. The broader enzyme inhibition profile of pyromeconic acid also includes activity against MMP1, MMP2, MMP3, MMP8, MMP9, anthrax lethal factor, mushroom tyrosinase, and mouse iNOS .

5-Lipoxygenase inhibition
Class-level inference
81.0% inhibition
Supports leukotriene pathway modulation research
Assay concentration not specified; verify in cellular assay
Anti-inflammatory Enzyme inhibition Lipoxygenase

Siderophile Iron-Chelating Activity

Pyromeconic acid demonstrates siderophile activity, characterized by its ability to bind and transport iron [1][2]. This property is intrinsic to its 3-hydroxy-4H-pyran-4-one structure and is quantified by its chelation parameters: pKa2 value of 8.7 and Log β3 value of 28.4, indicating a high cumulative stability constant and robust chelating potential . The compound forms stable complexes with Iron(III), gallium(III), and indium(III) . In contrast, ethyl maltol (2-ethylpyromeconic acid) and maltol (2-methylpyromeconic acid) possess a 2-position alkyl substituent that alters their chelation geometry and binding properties, rendering them less effective as siderophores and more optimized for flavor applications [3][4]. The absence of a 2-position substituent in pyromeconic acid is the critical structural determinant enabling its siderophile function.

Iron chelation parameters
Class-level inference
pKa₂ = 8.7, Log β₃ = 28.4
Supports siderophore and metal chelation studies
Stability constant; transport assay context
Metal chelation Siderophore Iron transport

CNS Activity Differentiation

A comparative pharmacological study of maltol analogs in mice established that 2-ethylpyromeconic acid (ethyl maltol, compound III) was more potent than 2-butyl- and 2-isobutylpyromeconic acid (IVd) in suppressing maximal electroshock-induced seizures [1]. The study further demonstrated that compounds II (maltol), III (ethyl maltol), IVd, and Vd all depressed spontaneous motor activity, and that III and Vd prolonged hexobarbital-induced sleeping time [1]. Critically, unsubstituted pyromeconic acid was not among the compounds tested for CNS activity in this study, indicating that the 2-position alkyl substituent is a key determinant for CNS depressant effects [1]. This supports a structure-activity relationship where pyromeconic acid (lacking a 2-alkyl group) exhibits a distinct pharmacological profile centered on siderophile and antifungal activities rather than CNS modulation.

CNS activity profile
Class-level inference
No CNS depressant tested vs CNS depressant in mice (ethyl maltol)
Supports selection for peripheral-only hydroxypyrone research
In vivo mouse model; extrapolation with caution
CNS pharmacology Anticonvulsant Sedative

Pyromeconic Acid: Application Scenarios


Fragment-Based Influenza Endonuclease Discovery

Pyromeconic acid has been validated as a fragment hit (IC50 = 22.5 μM, LE = 0.79) in a high-throughput screening campaign against influenza PA endonuclease, making it a chemically tractable starting point for medicinal chemistry optimization [1]. Researchers in antiviral drug discovery can utilize pyromeconic acid as a reference fragment for validating screening assays, benchmarking new fragment libraries, or initiating structure-activity relationship studies aimed at improving potency and selectivity. The availability of co-crystal structural data and established fragment-to-lead optimization pathways (culminating in a 14 nM inhibitor) provides a well-defined development trajectory that is not available for maltol or kojic acid against this target [1].

5-Lipoxygenase Anti-Inflammatory Discovery

With 81.0% inhibition of 5-lipoxygenase, pyromeconic acid presents a validated hit for leukotriene pathway modulation [1]. This application scenario is supported by its additional activity against multiple MMP isoforms and iNOS, suggesting a multi-target anti-inflammatory profile [1]. Researchers investigating natural product-derived anti-inflammatory agents or seeking novel 5-lipoxygenase inhibitor scaffolds can employ pyromeconic acid as a lead compound or reference standard. This application is distinct from maltol and ethyl maltol, which lack documented 5-lipoxygenase activity [2].

Metal Chelation and Siderophore Research

Pyromeconic acid's siderophile activity and well-characterized iron(III) chelation parameters (pKa2 = 8.7, Log β3 = 28.4) position it as a valuable tool for metal chelation research [1]. Applications include the study of microbial iron acquisition mechanisms, development of iron-chelating therapeutics, and synthesis of macrocyclic chelators incorporating the 3-hydroxy-4-pyrone moiety [2]. Unlike its 2-alkylated analogs, pyromeconic acid provides an unsubstituted hydroxypyrone core that serves as a modular building block for chelator design and as a reference compound for comparative siderophore studies [3].

Antifungal Screening and Preservative Development

The quantified antifungal activity of pyromeconic acid (minimum inhibitory concentration of 15 μg/80 mm² on silica gel-coated plates) supports its use as a positive control or reference compound in natural product antifungal screening campaigns [1]. Additionally, the demonstrated antifungal activity of pyromeconic acid derivatives against Candida albicans (MIC = 17.24 μM/disc, comparable to fluconazole at 16.33 μM/disc) validates the scaffold's potential for antifungal development . Industrial formulators exploring natural preservative systems may evaluate pyromeconic acid as a candidate compound, leveraging its water-soluble and siderophilic nature [1].

Application
Selection Property
Validation Focus
Fragment-based influenza endonuclease research
Hydroxypyrone fragment starting point
Target engagement and ligand efficiency assays
5-Lipoxygenase pathway modulation research
Multi-target anti-inflammatory scaffold
Cellular leukotriene pathway inhibition
Metal chelation and siderophore studies
Siderophile iron-chelating core
Chelation stability and iron transport assays
Antifungal screening and preservative development
Antifungal hydroxypyrone agent
Broth dilution MIC and fungal spectrum assessment

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